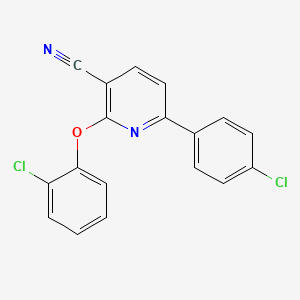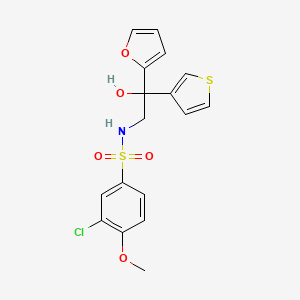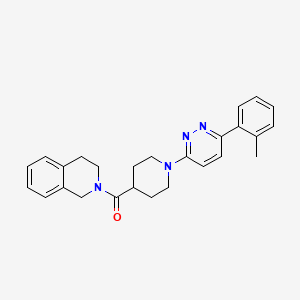
2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile, commonly referred to as 2CPC, is a synthetic compound that has been used in scientific research for several decades. It is an aromatic heterocyclic compound that has been studied for its potential applications in a variety of fields, including medicinal chemistry and pharmacology.
科学研究应用
2CPC has been studied for its potential applications in a variety of fields, including medicinal chemistry and pharmacology. In medicinal chemistry, 2CPC has been studied for its potential as an anticancer agent, as well as for its ability to inhibit the growth of bacteria and fungi. In pharmacology, 2CPC has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the activity of certain enzymes.
作用机制
The exact mechanism of action of 2CPC is not yet fully understood. However, it is believed that 2CPC binds to certain enzymes, such as cyclooxygenases, and modulates their activity. It is also believed that 2CPC may interact with certain receptors, such as the estrogen receptor, and modulate their activity.
Biochemical and Physiological Effects
2CPC has been studied for its potential effects on various biochemical and physiological processes. In vitro studies have shown that 2CPC can modulate the activity of certain enzymes, such as cyclooxygenases, and can inhibit the growth of certain bacteria and fungi. In vivo studies have shown that 2CPC can modulate the activity of certain hormones, such as estrogen, and can modulate the activity of certain receptors, such as the estrogen receptor.
实验室实验的优点和局限性
2CPC is a relatively stable compound and can be easily synthesized in the laboratory. It is also relatively non-toxic and can be safely handled by researchers. However, 2CPC is not soluble in water and must be dissolved in an organic solvent before use. Additionally, 2CPC can be difficult to obtain in large quantities, and its availability may be limited in some areas.
未来方向
There are numerous potential future directions for the study of 2CPC. These include further research into its potential applications in medicinal chemistry and pharmacology, as well as further research into its mechanism of action and biochemical and physiological effects. Additionally, further research into the synthesis of 2CPC, as well as the development of new methods for its synthesis, would be beneficial. Finally, further research into the potential toxicity of 2CPC, as well as the development of new methods for its safe handling and use, would be beneficial.
合成方法
2CPC can be synthesized through a variety of methods, including the Wittig reaction, the Stork enamine reaction, and the Grignard reaction. The most common method is the Wittig reaction, which involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkenyl halide. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an enamine to form an alkenyl halide, while the Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form an alkenyl halide.
属性
IUPAC Name |
2-(2-chlorophenoxy)-6-(4-chlorophenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-14-8-5-12(6-9-14)16-10-7-13(11-21)18(22-16)23-17-4-2-1-3-15(17)20/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYGRBLNNBWMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(naphthalen-1-yl)urea](/img/structure/B2851342.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2851345.png)
![4-(5,6-Dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B2851347.png)



![N-(3-fluorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2851352.png)

![3-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2851354.png)

![Tert-butyl[(3-fluoro-4-methylphenyl)methyl]amine](/img/structure/B2851357.png)

